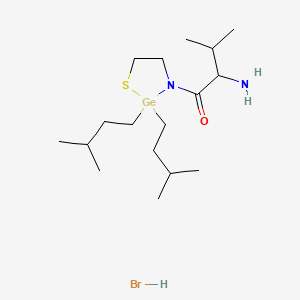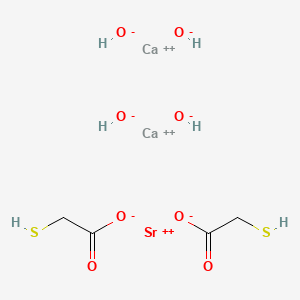
dicalcium;strontium;2-sulfanylacetate;tetrahydroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicalcium;strontium;2-sulfanylacetate;tetrahydroxide is a complex inorganic compound that combines calcium, strontium, and sulfur elements
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dicalcium;strontium;2-sulfanylacetate;tetrahydroxide typically involves the reaction of calcium and strontium salts with 2-sulfanylacetic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired compound. The reaction mixture is then heated to promote the formation of this compound crystals .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Dicalcium;strontium;2-sulfanylacetate;tetrahydroxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of calcium and strontium ions, which can act as catalysts or reactants in different chemical processes .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may produce sulfonic acids, while reduction reactions may yield thiols. Substitution reactions can lead to the formation of various halogenated derivatives .
Wissenschaftliche Forschungsanwendungen
Dicalcium;strontium;2-sulfanylacetate;tetrahydroxide has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other complex compounds. In biology, it is studied for its potential role in cellular processes and as a biomaterial for tissue engineering. In medicine, it is investigated for its potential therapeutic effects, particularly in bone regeneration and repair. In industry, it is used in the production of advanced materials with unique properties .
Wirkmechanismus
The mechanism of action of dicalcium;strontium;2-sulfanylacetate;tetrahydroxide involves its interaction with various molecular targets and pathways. The calcium and strontium ions in the compound can interact with cellular receptors and enzymes, influencing cellular processes such as proliferation, differentiation, and apoptosis. The sulfur-containing moiety can also participate in redox reactions, modulating the oxidative state of cells and tissues .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to dicalcium;strontium;2-sulfanylacetate;tetrahydroxide include other calcium and strontium-containing compounds, such as calcium strontium propionate and calcium strontium silicate .
Uniqueness: What sets this compound apart from similar compounds is its unique combination of calcium, strontium, and sulfur elements.
Eigenschaften
CAS-Nummer |
77648-52-3 |
|---|---|
Molekularformel |
C4H10Ca2O8S2Sr |
Molekulargewicht |
418.0 g/mol |
IUPAC-Name |
dicalcium;strontium;2-sulfanylacetate;tetrahydroxide |
InChI |
InChI=1S/2C2H4O2S.2Ca.4H2O.Sr/c2*3-2(4)1-5;;;;;;;/h2*5H,1H2,(H,3,4);;;4*1H2;/q;;2*+2;;;;;+2/p-6 |
InChI-Schlüssel |
CKBNTYUCHHYYCW-UHFFFAOYSA-H |
Kanonische SMILES |
C(C(=O)[O-])S.C(C(=O)[O-])S.[OH-].[OH-].[OH-].[OH-].[Ca+2].[Ca+2].[Sr+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


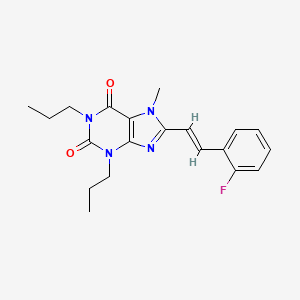

![methyl (1R,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylate](/img/structure/B12781053.png)
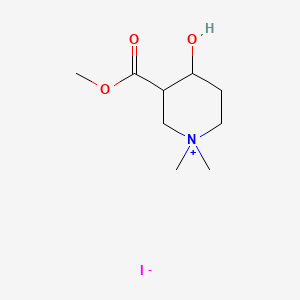

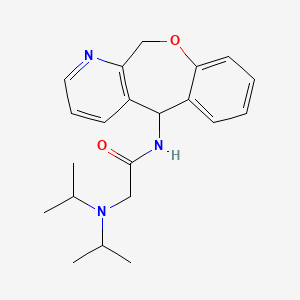
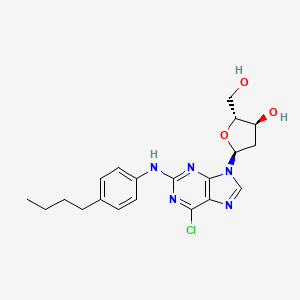
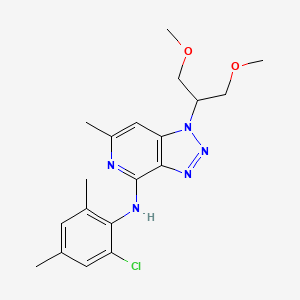
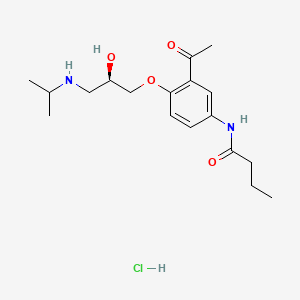
![6-chloro-2-[(E)-2-(1,2-diphenylindol-3-yl)ethenyl]-1,3-bis(prop-2-enyl)-2H-imidazo[4,5-b]quinoxalin-9-ium;4-methylbenzenesulfonic acid](/img/structure/B12781102.png)
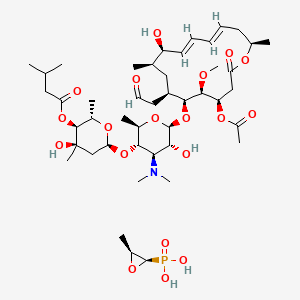
![(3E)-N,N-dimethyl-3-[2-(methylsulfanylmethyl)thioxanthen-9-ylidene]propan-1-amine;oxalic acid](/img/structure/B12781110.png)

